3-Amino-2,2-dimethylpropan-1-ol hydrochloride

Catalog No.
S15859883
CAS No.
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,2-dimethylpropan-1-ol hydrochloride

Product Name

3-Amino-2,2-dimethylpropan-1-ol hydrochloride

IUPAC Name

3-amino-2,2-dimethylpropan-1-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H

InChI Key

POXJISMYMFNDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CO.Cl

3-Amino-2,2-dimethylpropan-1-ol hydrochloride is an organic compound with the molecular formula C5H14ClNO\text{C}_5\text{H}_{14}\text{ClNO} and a molar mass of 137.63 g/mol. It appears as a colorless solid and is hygroscopic in nature, meaning it readily absorbs moisture from the environment. This compound is soluble in various organic solvents such as dichloromethane, chloroform, ether, and methanol, but shows limited solubility in water . The compound is often utilized in chemical synthesis and biological research due to its unique structural properties.

  • Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form amines with reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions to yield various derivatives, often facilitated by halogenating agents like thionyl chloride .

The synthesis of 3-Amino-2,2-dimethylpropan-1-ol hydrochloride can be achieved through several methods:

  • Reaction with Neopentyl Glycol: A common synthetic route involves reacting neopentyl glycol with ammonia and hydrogen under high-pressure conditions to yield neopentyldiamine, which can then be converted into the desired compound.
  • Industrial Production: In industrial settings, high-pressure reactors and catalysts are often employed to facilitate the reaction between neopentyl glycol and ammonia .

3-Amino-2,2-dimethylpropan-1-ol hydrochloride has a diverse range of applications:

  • Chemical Research: It serves as a reactant in the synthesis of cyclic carbamates and cryptophycin analogues.
  • Pharmaceutical Development: The compound is utilized in the design of various pharmaceutical agents.
  • Industrial Uses: It finds applications in producing resins, paper treatment agents, and gasoline additives .

Interaction studies involving 3-Amino-2,2-dimethylpropan-1-ol hydrochloride often focus on its reactivity with other chemical entities. Its ability to act as a nucleophile makes it suitable for various synthetic applications. Additionally, its biological interactions are significant for understanding its potential effects on human health and safety .

Several compounds share structural similarities with 3-Amino-2,2-dimethylpropan-1-ol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylpropan-1-olC4H11NOOne less methyl group; different steric properties
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-olC8H15NContains a cyclopropyl group; alters reactivity
4-Amino-2-butanolC4H11NODifferent position of amino group; varied applications
1-Amino-3-(diethylamino)-2-propanolC7H17NContains diethylamino group; enhanced solubility
5-Amino-2,2-dimethylpentanolC7H17NOLonger carbon chain; different physical properties

Each of these compounds exhibits unique characteristics that differentiate them from 3-Amino-2,2-dimethylpropan-1-ol hydrochloride while sharing similar functional groups or structural frameworks. This uniqueness often influences their reactivity and applicability in various fields such as medicinal chemistry and industrial processes .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.0763918 g/mol

Monoisotopic Mass

139.0763918 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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